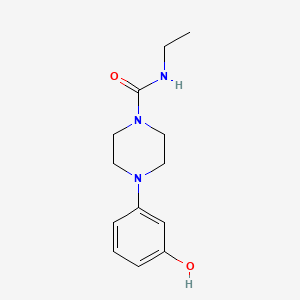

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Description

Properties

IUPAC Name |

N-ethyl-4-(3-hydroxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-8-6-15(7-9-16)11-4-3-5-12(17)10-11/h3-5,10,17H,2,6-9H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZLDKAKYLKOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Abstract

This technical guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine. The synthesis is achieved through a direct and efficient carbamoylation reaction between 1-(3-hydroxyphenyl)piperazine and ethyl isocyanate. This document outlines the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes critical safety precautions necessary for handling the reagents involved. The content is designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering them a robust framework for the successful synthesis and validation of the target compound.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The piperazine scaffold is a privileged structure due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The target molecule, this compound, incorporates key pharmacophoric features: a phenylpiperazine moiety, a hydroxyl group that can act as a hydrogen bond donor/acceptor, and a carbamoyl group which is a common feature in many enzyme inhibitors.

This guide focuses on the synthesis of this specific molecule via a well-established chemical transformation: the reaction of a secondary amine with an isocyanate to form a urea derivative (in this case, a carbamoyl-piperazine). This reaction is typically high-yielding, clean, and proceeds under mild conditions, making it an attractive method for both small-scale laboratory synthesis and larger-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The secondary amine of the 1-(3-hydroxyphenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl isocyanate. The subsequent proton transfer results in the formation of the stable urea linkage.

Reaction:

1-(3-hydroxyphenyl)piperazine + Ethyl Isocyanate → this compound

Mechanism:

The lone pair of electrons on the nitrogen atom of the piperazine ring initiates a nucleophilic attack on the electron-deficient carbonyl carbon of the ethyl isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final, neutral product. The reaction is generally irreversible and driven by the formation of the stable carbamoyl bond.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of the target compound.

Materials and Equipment

Reagents:

-

1-(3-hydroxyphenyl)piperazine (≥98% purity)

-

Ethyl isocyanate (≥99% purity)

-

Anhydrous Dichloromethane (DCM) (or other suitable aprotic solvent like THF or Acetonitrile)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(3-hydroxyphenyl)piperazine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: In a separate, dry dropping funnel, prepare a solution of ethyl isocyanate (1.05 eq) in a small amount of anhydrous DCM. Add the ethyl isocyanate solution dropwise to the stirred piperazine solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of Ethyl Acetate and Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of Ethyl Acetate in Hexanes is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of Workflow

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| 1-(3-hydroxyphenyl)piperazine | 1.0 equivalent | Limiting reagent. |

| Ethyl isocyanate | 1.05 equivalents | A slight excess ensures complete consumption of the starting piperazine. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves both reactants and is unreactive. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |

| Reaction Time | 2-4 hours | Typical duration for this type of reaction; should be confirmed by TLC. |

| Work-up & Purification | ||

| Purification Method | Flash Column Chromatography | Standard and effective method for removing unreacted starting materials and byproducts. |

| Expected Yield | >85% | This reaction is generally high-yielding. |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons, piperazine methylene protons, and the ethyl group protons (a quartet and a triplet).

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight of the compound. The expected m/z for the protonated molecule [M+H]⁺ should be observed.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound, which should ideally be >95%.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Ethyl Isocyanate: This reagent is highly toxic, flammable, and a lachrymator.[3][4][5][6] It must be handled exclusively in a well-ventilated chemical fume hood.[4][5] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Avoid inhalation of vapors and contact with skin and eyes.[4][6] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][4]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

-

General Precautions: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][4] In case of a spill, use an absorbent material like activated charcoal; do not use water.[3]

Conclusion

The synthesis protocol detailed in this guide provides a clear and reproducible method for obtaining this compound. By following the outlined steps for reaction, purification, and characterization, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The emphasis on the reaction mechanism and safety ensures a comprehensive understanding and safe execution of the procedure.

References

-

Ethyl Isocyanate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Ethyl Isocyanate Safety Information. (n.d.). Starshine Chemical. Retrieved from [Link]

-

Kant, R., Kaur, T., Hilal, Z., & Maji, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved from [Link]

-

Popat, K. H., et al. (2025). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Letters in Organic Chemistry. Retrieved from [Link]

Sources

Precision Synthesis and Optimization of Hydroxyphenyl-Piperazine Scaffolds

A Technical Guide for Medicinal Chemists

Executive Summary

The hydroxyphenyl-piperazine moiety represents a "privileged structure" in neuropsychiatric drug discovery, serving as a critical pharmacophore for Dopamine D2/D3 and Serotonin 5-HT1A/2A receptor modulation. While the piperazine nitrogen acts as the primary proton acceptor for aspartate binding in GPCRs, the hydroxyphenyl group provides essential hydrogen-bonding capabilities and metabolic handles.

This guide details a robust, scalable synthetic strategy for accessing novel derivatives. Unlike traditional methods that suffer from poor chemoselectivity (N- vs. O-alkylation), this protocol advocates for a Protection-First Strategy utilizing Buchwald-Hartwig amination and late-stage O-demethylation.

Part 1: Pharmacophore Rationale & SAR Logic

To design effective derivatives, one must understand the "Message-Address" concept in GPCR ligand binding.

-

The Message (Head): The hydroxyphenyl-piperazine core.[1][2][3][4][5] The basic nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in D2 receptors). The hydroxyl group often engages in H-bonding with Serine or Threonine residues, influencing intrinsic activity (agonist vs. antagonist).

-

The Address (Tail): A lipophilic moiety attached via an alkyl linker. This occupies a secondary hydrophobic pocket, determining subtype selectivity (e.g., D2 vs. D3).

Visualization: SAR & Binding Mode

The following diagram illustrates the functional logic of the scaffold.

Caption: Modular assembly of the pharmacophore. The 'Message' core drives affinity, while the 'Address' tail drives selectivity.

Part 2: Retrosynthetic Strategy

Direct alkylation of 1-(4-hydroxyphenyl)piperazine is fraught with challenges. The phenolic hydroxyl group (pKa ~10) and the secondary amine (pKa ~8-9) compete for electrophiles. Under basic conditions required for alkylation, the phenoxide anion is highly nucleophilic, leading to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

The Superior Route: The O-Methyl Protection Strategy By starting with a methoxy-protected precursor, we eliminate O-alkylation risks during the linker attachment. The phenol is revealed only in the final step.

Pathway Overview:

-

Core Synthesis: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig).[6][7]

-

Functionalization: Chemoselective N-Alkylation.

-

Deprotection: Lewis Acid-mediated Demethylation.

Part 3: Practical Synthesis Guide

Step 1: The Core – Buchwald-Hartwig Amination

Objective:[6][8][9] Synthesize 1-(4-methoxyphenyl)piperazine with high purity. Why this method: Traditional SnAr (nucleophilic aromatic substitution) fails with electron-rich aryl halides (like 4-bromoanisole). Palladium catalysis is required.

Protocol:

-

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

Piperazine (anhydrous, 5.0 equiv) — Excess prevents bis-arylation.

-

Pd2(dba)3 (1 mol%)

-

BINAP (2 mol%)

-

NaOtBu (1.4 equiv)

-

Solvent: Toluene (anhydrous)

-

-

Procedure:

-

Charge an oven-dried flask with Pd2(dba)3, BINAP, and NaOtBu under Argon.

-

Add Toluene, followed by 4-Bromoanisole and Piperazine.

-

Heat to 80–100°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1).

-

Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

-

Purification: The excess piperazine is water-soluble, but column chromatography (DCM/MeOH/NH3) is recommended to isolate the mono-arylated product.

-

Critical Insight: Use rac-BINAP or XPhos. XPhos often allows for milder temperatures, but BINAP is robust for this specific substrate.

Step 2: The Linker – Chemoselective N-Alkylation

Objective: Attach the "Tail" moiety without touching the protected phenol.

Protocol:

-

Reagents:

-

Procedure:

-

Suspend the amine and base in ACN.

-

Add the alkyl halide and KI.

-

Reflux (80°C) for 6–12 hours.

-

Validation: Monitor for the disappearance of the secondary amine peak in LCMS.

-

Step 3: The Reveal – O-Demethylation

Objective: Cleave the methyl ether to release the active hydroxyphenyl drug candidate.

Protocol:

-

Reagents:

-

N-alkylated intermediate (1.0 equiv)[2]

-

BBr3 (Boron Tribromide) (1M in DCM, 3.0–4.0 equiv)

-

Solvent: Dichloromethane (DCM)

-

-

Procedure:

-

Safety Warning: BBr3 reacts violently with moisture. Perform strictly under N2 at -78°C.

-

Cool the substrate solution in DCM to -78°C.

-

Add BBr3 dropwise. The solution may turn dark red/brown.

-

Allow to warm slowly to 0°C or RT over 2–4 hours.

-

Quench: Cool back to -78°C. Add MeOH dropwise (exothermic!).

-

Workup: Neutralize with NaHCO3 (aq). Extract with DCM or EtOAc/Butanol (if polar).

-

Troubleshooting: If the amide linker in the "Tail" is sensitive to BBr3, use HBr (48% aq) at reflux, though this is harsher on the rest of the molecule.

Part 4: Experimental Workflow & Data Management

Synthetic Workflow Diagram

The following Graphviz diagram outlines the critical decision points and flow.

Caption: Step-wise synthesis ensuring chemoselectivity via the O-Methyl protection strategy.

Data Summary Table: Optimization Parameters

When optimizing Step 1 (Buchwald), use this matrix to troubleshoot yields.

| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Rationale |

| Catalyst | Pd2(dba)3 (1%) | Pd(OAc)2 (5%) | Pd(OAc)2 is cheaper but requires reduction in situ. |

| Ligand | BINAP (2%) | XPhos or BrettPhos (2-5%) | Bulky phosphines (XPhos) stabilize Pd(0) better for deactivated aryl halides. |

| Base | NaOtBu | Cs2CO3 | Cs2CO3 is milder; use if functional groups are base-sensitive. |

| Solvent | Toluene | 1,4-Dioxane | Dioxane boils higher (101°C), useful for sluggish reactions. |

Part 5: Biological Validation & References

To validate the synthesized library, the following assays are standard:

-

Radioligand Binding: Competition assays using [3H]-Spiperone (D2) and [3H]-8-OH-DPAT (5-HT1A).

-

Functional Assay: cAMP accumulation (Gi/o coupled) or Calcium flux (Gq coupled) to determine intrinsic activity (Agonist vs Antagonist).

-

Metabolic Stability: Incubation with Human Liver Microsomes (HLM). Note: The hydroxyphenyl group is a direct target for Glucuronidation (UGT enzymes). Rapid clearance is a risk.

References

-

Meyer, M. D., et al. (2016). "Structure-Activity Relationship Studies of Piperazine Derivatives Targeting Dopamine D2 and D3 Receptors." Journal of Medicinal Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Ye, X., et al. (2012). "Synthesis of Aripiprazole Derivatives and Their Pharmacological Evaluation." Bioorganic & Medicinal Chemistry Letters.

-

Kikuchi, T., et al. (1995). "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a New Antipsychotic Drug with Dopamine Autoreceptor Agonist Activity." Journal of Pharmacology and Experimental Therapeutics.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-(4-Hydroxyphenyl)piperazine hydrochloride | 1175036-51-7 | Benchchem [benchchem.com]

- 5. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

developing a screening assay for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine analogs

An Application Note and Protocol Guide for the Development of Endocannabinoid Hydrolase Inhibitors

Executive Summary

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that regulates pain, inflammation, and central nervous system homeostasis. The therapeutic potential of modulating this system is vast, but direct cannabinoid receptor agonists often produce untoward psychoactive effects. An alternative strategy is the pharmacological blockade of the enzymes responsible for endocannabinoid degradation: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1].

This application note details the assay development and screening cascade for analogs of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine , a privileged piperazine carbamate scaffold. Piperazine carbamates act as covalent inhibitors of serine hydrolases. Because these compounds inactivate their targets via covalent carbamylation of the catalytic serine, standard equilibrium-based screening assays are fundamentally inadequate. Here, we outline a self-validating screening workflow combining time-dependent fluorogenic biochemical assays with competitive Activity-Based Protein Profiling (ABPP) to ensure both kinetic accuracy and proteome-wide selectivity[2].

Biological Context & Mechanistic Rationale

Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the primary endocannabinoids. AEA is predominantly degraded by FAAH, while 2-AG is hydrolyzed by MAGL.

The Causality of the Piperazine Carbamate Scaffold:

this compound utilizes a dual-action mechanism. The 3-hydroxyphenyl group acts as a tunable recognition motif that interacts with the cytosolic port of the hydrolase, driving binding affinity (

Because the inhibition is covalent and time-dependent, static

Figure 1: Endocannabinoid degradation pathway and covalent interception by piperazine carbamates.

Experimental Protocols

To establish a self-validating system, the screening cascade must first quantify target engagement in a purified biochemical system, and subsequently verify selectivity in a native proteomic environment.

Protocol 1: Time-Dependent Fluorogenic Biochemical Screening

This assay utilizes AMC-arachidonoyl amide (AAMCA), a fluorogenic substrate that releases highly fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis by FAAH[3]. For MAGL, 7-hydroxycoumarinyl arachidonate is utilized.

Materials:

-

Recombinant human FAAH and MAGL enzymes.

-

FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[4].

-

MAGL Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA.

-

Substrates: AAMCA (for FAAH)[3]; 7-hydroxycoumarinyl arachidonate (for MAGL).

-

Control Inhibitors: JZL195 (Dual FAAH/MAGL)[1], PF-3845 (FAAH-selective).

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute this compound analogs in DMSO (100X final concentration).

-

Enzyme Pre-incubation (Critical Step): In a black 96-well microplate, add 180 µL of Assay Buffer containing recombinant enzyme. Add 2 µL of the inhibitor in DMSO. Incubate at 37°C for exactly 30 minutes. Causality Note: This pre-incubation allows the covalent carbamylation reaction to reach steady-state kinetics. Omitting this step will result in false negatives for slow-binding covalent inhibitors.

-

Substrate Addition: Initiate the reaction by adding 18 µL of the fluorogenic substrate (final concentration 1 µM).

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (For AMC:

= 340-360 nm, -

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence curve. Plot residual activity vs. inhibitor concentration to determine the apparent

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Carbamates are notorious for off-target reactivity against other mammalian serine hydrolases (e.g., ABHD6, neuropathy target esterase [NTE], and carboxylesterases)[2]. Competitive ABPP acts as a proteome-wide selectivity filter.

Materials:

-

Mouse brain membrane proteome (2 mg/mL protein concentration).

-

Activity-based probe: Fluorophosphonate-Rhodamine (FP-Rh) (1 µM final)[1].

-

SDS-PAGE equipment and in-gel fluorescence scanner (e.g., Typhoon).

Step-by-Step Methodology:

-

Proteome Treatment: Aliquot 50 µL of mouse brain membrane proteome (1 mg/mL in PBS) into microcentrifuge tubes.

-

Inhibitor Competition: Add 1 µL of the piperazine carbamate analog (to achieve 1 µM or 10 µM final concentration) or DMSO vehicle. Incubate for 30 minutes at 37°C.

-

Probe Labeling: Add 1 µL of FP-Rh (50 µM stock for a 1 µM final concentration). Incubate for 30 minutes at room temperature in the dark. Causality Note: FP-Rh covalently labels the active site of all functional serine hydrolases. If the analog has already carbamylated a specific enzyme, it competitively blocks FP-Rh binding[5].

-

Resolution: Quench the reaction with 4X SDS loading buffer, boil for 5 minutes, and resolve 20 µL per lane on a 10% SDS-PAGE gel.

-

Detection: Scan the gel using a flatbed fluorescence scanner (

= 532 nm, -

Validation: A selective analog will cause the disappearance of only the FAAH (~63 kDa) and/or MAGL (~33 kDa) bands, leaving the rest of the serine hydrolase profile (e.g., ABHD6 at ~35 kDa) intact[1].

Data Presentation & Expected Outcomes

A successful screening campaign will identify analogs that maintain the dual FAAH/MAGL inhibition profile of the parent scaffold while minimizing off-target interactions. All quantitative kinetic data and ABPP densitometry should be summarized for structure-activity relationship (SAR) analysis.

Table 1: Representative Kinetic and Selectivity Profile for Piperazine Carbamate Analogs

| Compound / Scaffold | FAAH | MAGL | ABHD6 Cross-Reactivity (ABPP) | Proteome Selectivity Profile |

| JZL195 (Control) | 2.0 | 4.0 | High (>80% inhibition at 1 µM) | Dual FAAH/MAGL + ABHD6 |

| PF-3845 (Control) | 1.5 | >10,000 | None | FAAH Selective |

| 1-(3-Hydroxyphenyl)-... | 15.0 | 28.0 | Moderate (~40% inhibition) | Dual FAAH/MAGL |

| Optimized Analog A | 5.2 | 8.1 | Low (<10% inhibition) | Highly Selective Dual Inhibitor |

*Apparent

Screening Cascade Workflow

To ensure high-throughput efficiency without sacrificing mechanistic rigor, compounds should be triaged through the following logical cascade:

Figure 2: Hierarchical screening workflow for covalent serine hydrolase inhibitors.

References

-

Long, J. Z., Nomura, D. K., Vann, R. E., Walentiny, D. M., Booker, L., Jin, X., Burston, J. J., Sim-Selley, L. J., Lichtman, A. H., Wiley, J. L., & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[Link]

-

Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology, 8(7), 1590–1599.[Link]

-

Long, J. Z., Li, W., Washington, L., Galvanox, R. J., Geletu, M., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842.[Link]

-

Angelucci, C. B., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 269–275.[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. med.stanford.edu [med.stanford.edu]

Topic: A Framework for the Development and Validation of a Quantitative Bioanalytical Method for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in Biological Matrices using LC-MS/MS

An Application Note for Drug Development Professionals

Abstract

The quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine, a novel piperazine derivative, in common biological matrices such as human plasma and urine. We present detailed protocols for sample preparation using both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established scientific principles and align with the rigorous validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction and Analytical Strategy

This compound is a substituted piperazine, a chemical class frequently associated with a wide range of pharmacological activities.[4][5][6] Accurate measurement of its concentration in biological fluids is essential for making critical decisions throughout the drug development pipeline.[7]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this application. Its superior sensitivity and selectivity allow for the precise quantification of low-concentration analytes within complex biological environments, minimizing interference from endogenous matrix components.[8] The strategy outlined herein focuses on developing a method that is not only accurate and precise but also rugged and reliable for high-throughput sample analysis.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to isolate the target analyte from interfering matrix components, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and damage the analytical column.[9][10] The choice between methods depends on the required cleanliness of the extract, desired analyte concentration, and throughput needs.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique suitable for initial screening and high-throughput applications. It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the majority of proteins.[11][12] Acetonitrile is often the solvent of choice as it tends to precipitate proteins more effectively than methanol and results in a cleaner supernatant.[13]

Methodology:

-

Allow biological samples (plasma, urine) to thaw to room temperature.

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

-

Pipette 100 µL of the sample into the corresponding tube.

-

Add 10 µL of an internal standard (IS) working solution (e.g., stable isotope-labeled analyte) and briefly vortex. The use of an IS is crucial to correct for variability during sample processing and analysis.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[14]

-

Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

-

Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a significantly cleaner sample extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[15] This results in reduced matrix effects and often improves the lower limit of quantification (LLOQ).[16] For a molecule like this compound, which has both lipophilic character and a basic piperazine nitrogen, a hydrophilic-lipophilic balanced (HLB) or a mixed-mode polymeric cation exchange sorbent is recommended.[16]

Methodology:

-

Sample Pre-treatment: Dilute 100 µL of plasma or urine with 200 µL of 4% phosphoric acid in water. This ensures the piperazine nitrogen is protonated (positively charged), facilitating strong retention on a cation exchange sorbent.

-

SPE Cartridge Conditioning: Condition an HLB or mixed-mode SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. It is critical not to let the sorbent bed dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash 1: Pass 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Wash 2: Pass 1 mL of methanol to remove lipophilic interferences.

-

-

Elution: Elute the analyte from the sorbent using 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the piperazine nitrogen, releasing it from the cation exchange sorbent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for analysis.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point for method development. Optimization is necessary to achieve the best performance for the specific instrumentation used.

| Parameter | Recommended Starting Condition | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation for moderately polar to nonpolar compounds.[17] |

| Mobile Phase A | Water with 0.1% Formic Acid | The acidifier improves peak shape and promotes efficient ionization in positive mode.[16] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, re-equilibrate | A standard gradient to elute the analyte while separating it from matrix components. |

| Injection Volume | 2 - 10 µL | Dependent on expected concentration and system sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperazine nitrogens are readily protonated, making positive mode ESI highly effective. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| MRM Transitions | To be determined by direct infusion of analyte standard | The most intense and specific fragment ions should be chosen for quantification (quantifier) and confirmation (qualifier). |

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[8] The validation process demonstrates that the method is suitable for its intended purpose.[2] Key validation parameters and their typical acceptance criteria, based on FDA and EMA guidelines, are summarized below.[1][3][18]

| Validation Parameter | Description | General Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Linearity & Range | The concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. A correlation coefficient (r²) > 0.99 is desired. |

| Accuracy | The closeness of measured values to the nominal (true) concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. |

| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100%. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Mean concentration of stability samples must be within ±15% of the nominal concentration.[1][19] |

Protocol: Stability Assessment

Analyte stability must be evaluated to ensure that sample collection, handling, storage, and analysis do not compromise the integrity of the results.[20][21]

Methodology:

-

Prepare low and high concentration QC samples in the relevant biological matrix.

-

Analyze a set of these QCs immediately ("time zero" reference samples).

-

Store the remaining QCs under the conditions being tested.

-

At the end of the storage period, analyze the stored QCs against a freshly prepared calibration curve.

-

Calculate the mean concentration of the stored QCs and compare it to the nominal concentration. The deviation should be within ±15%.[19]

Stability Tests to Perform:

-

Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles).

-

Bench-Top Stability: Evaluate stability at room temperature for a duration that mimics the sample handling time in the laboratory.

-

Long-Term Stability: Confirm stability in a freezer (-20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.[1]

-

Autosampler (Post-Preparative) Stability: Determine the stability of the processed samples in the autosampler.[21]

Conclusion

This application note provides a detailed framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids. By offering detailed protocols for both protein precipitation and solid-phase extraction, along with a comprehensive validation strategy aligned with international regulatory guidelines, this document serves as a valuable resource for scientists in drug development. Adherence to these principles will ensure the generation of high-quality, reliable data to support critical pharmacokinetic and toxicokinetic assessments.

References

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

-

Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration (FDA). [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services (HHS.gov). [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

-

European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Future Science. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). [Link]

-

Draft Guideline Bioanalytical method validation. (2009). European Medicines Agency (EMA). [Link]

-

Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

-

What is Solid Phase Extraction (SPE)? Organomation. [Link]

-

Automated SPE for Drugs of Abuse in Urine Sample. (2022). Aurora Biomed. [Link]

-

Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services. [Link]

-

Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

-

An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (2014). Boston University. [Link]

-

Comprehensive drug screening in urine using solid-phase extraction and combined TLC and GC/MS identification. (1991). Journal of Analytical Toxicology. [Link]

-

Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

-

Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]

-

Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI. [Link]

-

Practical tips on preparing plasma samples for drug analysis using SPME. (2007). ResearchGate. [Link]

-

Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]

-

How to prepare plasma samples for HPLC analysis? (2013). ResearchGate. [Link]

-

Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (2007). LCGC North America. [Link]

-

An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Pharmaceutical and Chemical Research. [Link]

-

Determination of the piperazine derivative drugs in commercial dosage... ResearchGate. [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry. [Link]

-

Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

-

LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Biotage. [Link]

-

Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

-

Analytical Methods. (2010). RSC Publishing. [Link]

-

Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. neuroquantology.com [neuroquantology.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Technical Tip: Protein Precipitation [phenomenex.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. organomation.com [organomation.com]

- 16. biotage.com [biotage.com]

- 17. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Stability Assessments in Bioanalytical Method Validation [celegence.com]

- 20. biopharmaservices.com [biopharmaservices.com]

- 21. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges related to its aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is an arylpiperazine derivative with a molecular structure that presents a classic solubility challenge. While the piperazine and hydroxyl moieties offer some hydrophilicity, the overall molecule possesses significant hydrophobic regions, potentially leading to poor aqueous solubility. This can impede various stages of research and development, from initial in vitro assays to formulation development.

To effectively address solubility issues, it is crucial to understand the physicochemical properties of the compound. Based on its structure (SMILES: O=C(NCc1ccccc1)N1CCN(c2cccc(O)c2)CC1), we can predict key parameters that govern its solubility behavior.

Predicted Physicochemical Properties:

| Parameter | Predicted Value | Implication for Solubility |

| pKa (most basic) | ~7.5 - 8.5 | The piperazine nitrogen allows for protonation, suggesting that solubility will be pH-dependent and increase in acidic conditions. |

| pKa (most acidic) | ~9.5 - 10.5 | The phenolic hydroxyl group can be deprotonated at higher pH, which could also enhance solubility. |

| logP | ~2.0 - 3.0 | This value indicates a moderate lipophilicity, suggesting a preference for organic phases over aqueous ones and contributing to its limited water solubility. |

These values are estimations derived from computational models and should be experimentally verified for precise formulation development.

This guide will now delve into a series of frequently asked questions and troubleshooting scenarios, providing detailed explanations and step-by-step protocols to systematically improve the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of this compound is cloudy or shows precipitation. How can I achieve a clear, stable solution?

This is a common issue stemming from the compound's low intrinsic aqueous solubility. The following strategies can be employed, starting with the simplest and most common approach: pH adjustment.

Troubleshooting Workflow: pH-Dependent Solubility

Caption: Troubleshooting workflow for addressing precipitation through pH adjustment.

Scientific Rationale:

The structure of this compound contains two key ionizable groups: a basic piperazine nitrogen and an acidic phenolic hydroxyl group.

-

In acidic conditions (pH < pKa of piperazine): The piperazine nitrogen will be protonated, forming a positively charged species (a salt) which is generally more water-soluble.[1][2][3][4]

-

In basic conditions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenolate ion, which also enhances aqueous solubility.

Between these two pKa values, the molecule will exist predominantly in its neutral, least soluble form. Therefore, adjusting the pH away from this isoelectric point is a highly effective strategy for improving solubility.[2][3][4]

Step-by-Step Protocol for pH Adjustment:

-

Prepare a Suspension: Suspend a known amount of this compound in your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

-

Initial pH Measurement: Measure the initial pH of the suspension.

-

Acidic Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the solution's clarity. Note the pH at which the solution becomes clear.

-

Basic Titration (Alternative): In a separate experiment, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to a fresh suspension, again monitoring for clarification and recording the pH.

-

Determine Optimal pH Range: This experiment will reveal the pH ranges in which the compound is sufficiently soluble for your application.

-

Buffer Selection: For your final experiments, prepare a buffer at the determined optimal pH to maintain the compound in its soluble, ionized state.

Note: Always consider the pH stability of your compound and the compatibility of the chosen pH with your experimental system (e.g., cell culture, enzymatic assays).

Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

If pH adjustment alone is not sufficient, the next step is to modify the properties of the solvent itself. Co-solvents and surfactants are excellent tools for this purpose.[1][5][6][7]

Strategy 1: Co-solvency

Scientific Rationale:

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5][7] This makes the environment more favorable for dissolving lipophilic compounds like this compound by reducing the interfacial tension between the solute and the solvent.[6][8]

Commonly Used Co-solvents in Research:

| Co-solvent | Typical Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) | Highly effective, but can have biological effects at higher concentrations. A common choice for initial stock solutions. |

| Ethanol | 1% - 20% (v/v) | Generally well-tolerated in many biological systems at low concentrations. |

| Propylene Glycol (PG) | 5% - 30% (v/v) | A viscous solvent often used in pharmaceutical formulations. |

| Polyethylene Glycol 400 (PEG 400) | 10% - 50% (v/v) | A non-toxic polymer with excellent solubilizing properties for many compounds.[9] |

Step-by-Step Protocol for Co-solvent Screening:

-

Prepare High-Concentration Stock in Pure Co-solvent: Dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., DMSO).

-

Serial Dilution into Aqueous Buffer: Perform serial dilutions of the co-solvent stock into your aqueous buffer.

-

Observe for Precipitation: Note the concentration at which precipitation begins to occur. This will define the upper limit of your compound's solubility in that specific co-solvent/aqueous buffer system.

-

Vehicle Control: It is critical to include a vehicle control (the same concentration of co-solvent in buffer without the compound) in your experiments to account for any effects of the co-solvent itself.

Strategy 2: Use of Surfactants

Scientific Rationale:

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10][11][12] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core that can encapsulate poorly soluble drug molecules, while the hydrophilic heads interact with the aqueous environment, effectively solubilizing the compound.[10][11][13]

Commonly Used Surfactants:

| Surfactant | Type | Typical Concentration Range |

| Tween® 80 (Polysorbate 80) | Non-ionic | 0.1% - 2% (w/v) |

| Cremophor® EL | Non-ionic | 0.5% - 5% (w/v) |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) (Note: Can denature proteins) |

Step-by-Step Protocol for Surfactant-based Solubilization:

-

Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.

-

Add Compound: Add this compound to the surfactant solution.

-

Facilitate Dissolution: Use gentle heating (if the compound is heat-stable) and sonication to aid in the dissolution and micellar encapsulation process.

-

Control Experiments: As with co-solvents, always include a vehicle control with the surfactant alone in your experiments.

Q3: My application is sensitive to organic solvents and surfactants. Is there a more biocompatible method to improve solubility?

Yes, complexation with cyclodextrins offers a highly effective and often more biocompatible alternative for enhancing the solubility of poorly soluble compounds.[14][15][16][17]

Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides with a truncated cone-like structure. The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic.[16] Poorly soluble molecules, or hydrophobic moieties of a molecule, can be encapsulated within this cavity, forming an "inclusion complex."[15] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[14][17]

Mechanism of Cyclodextrin Inclusion Complexation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity to form a soluble inclusion complex.

Commonly Used Cyclodextrins:

| Cyclodextrin Derivative | Key Features |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations. |

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Negatively charged, which can enhance complexation with positively charged drugs (e.g., protonated piperazine). |

Step-by-Step Protocol for Cyclodextrin Complexation:

-

Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to make a stock solution (e.g., 10-40% w/v).

-

Add the Compound: Add this compound to the cyclodextrin solution.

-

Equilibrate: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Sonication can expedite this process.

-

Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining undissolved compound.

-

Quantify Solubilized Compound: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized compound.

Summary of Recommended Strategies

| Method | Principle | Advantages | Considerations |

| pH Adjustment | Ionization of the molecule to form a more soluble salt. | Simple, effective for ionizable compounds, and uses common lab reagents.[2][3] | Compound must be stable at the required pH; the pH must be compatible with the experimental system. |

| Co-solvency | Reduces the polarity of the aqueous solvent system. | High solubilization capacity for many compounds; a wide range of co-solvents are available.[5][7] | Potential for co-solvent toxicity or interference in biological assays; risk of precipitation upon dilution. |

| Surfactants | Micellar encapsulation of the hydrophobic molecule. | Effective at low concentrations (above CMC); can also improve wetting.[10][13] | Potential for cell lysis or protein denaturation (especially with ionic surfactants); can interfere with some assays. |

| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex. | Generally low toxicity and high biocompatibility; can also improve compound stability.[14][15][16] | Requires a good fit between the guest molecule and the cyclodextrin cavity; can be a more expensive option. |

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and achieve reliable, reproducible experimental results.

References

- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.

- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Google Cloud.

- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26). Pharma Excipients.

- How does co-solvency increase solubility - Filo. (2025, November 14). Filo.

- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information.

- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.

- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.

- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.

- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.

- A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). ManTech Publications.

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.

- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.

- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.

- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd..

- The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). Unknown Source.

- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Unknown Source.

- The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA.

- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.

- Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.

- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Unknown Source.

- Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results.

- Revolutionizing drug formulation: Advanced approaches for enhancing solubility - ijprajournal. (2025, June 25). ijprajournal.

- Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). JoVE.

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. mdpi.com [mdpi.com]

- 3. pKa Calculator | Convert Ka↔pKa + Acid Strength Gauge [pearson.com]

- 4. optibrium.com [optibrium.com]

- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. chemaxon.com [chemaxon.com]

- 11. Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | C14H19NO3 | CID 85987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemeo.com [chemeo.com]

- 14. mdpi.com [mdpi.com]

- 15. uregina.ca [uregina.ca]

- 16. Free Pka Calculator [mathos.ai]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Stability and Handling of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in DMSO Stock Solutions

Welcome to the technical support center for researchers utilizing 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine. This guide is designed to provide in-depth troubleshooting assistance and best practices for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions to ensure the integrity and reproducibility of your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate queries and issues encountered during the handling of this compound DMSO stocks.

Q1: I observed a precipitate in my DMSO stock solution after thawing. What should I do?

A1: If you see a precipitate, do not use the stock directly, as its concentration is no longer accurate. You can attempt to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating it.[1] If the precipitate fully dissolves, you may use the solution, but it is a strong indicator of an underlying stability issue. If the precipitate does not dissolve, it is highly recommended to discard the stock and prepare a fresh one to ensure the validity of your results.[1][2]

Q2: What are the optimal storage conditions for my stock solution?

A2: For maximum stability, stock solutions of this compound in anhydrous DMSO should be aliquoted into single-use volumes and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3] Always use tightly sealed vials to prevent moisture absorption.[2]

Q3: How many times can I safely freeze-thaw my stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] Ideally, you should subject your stock to only one cycle. Each cycle increases the risk of water absorption from the atmosphere, which can significantly decrease compound solubility and promote precipitation or degradation.[2][4][5] Studies have shown that compound integrity can decrease by over 10% within 10 freeze-thaw cycles. Aliquoting your stock into single-use volumes upon preparation is the most effective strategy to mitigate this.[6]

Q4: Why did my compound precipitate? What are the common causes?

A4: Precipitation is typically a physical instability issue, most often caused by a decrease in the compound's solubility in the DMSO stock. The primary causes are:

-

Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][7][8] This absorbed water alters the solvent's polarity and significantly reduces the solubility of many organic compounds.[4][5][8]

-

Repeated Freeze-Thaw Cycles: As explained above, this process enhances water absorption and provides the kinetic energy needed for dissolved molecules to crystallize out of a supersaturated solution.[4][5]

-

Overly High Concentration: The stock solution may have been prepared at a concentration that is too high, creating a supersaturated state that is kinetically stable but prone to precipitation over time or with temperature changes.[1][5]

Q5: I suspect my compound is chemically degrading, leading to lower-than-expected biological activity. How can I confirm this?

A5: A loss of biological activity is a strong indicator of chemical degradation.[2] To confirm this, you need to use analytical methods to assess the purity and concentration of your stock solution over time. The two most common and powerful techniques are:

-

High-Performance Liquid Chromatography (HPLC): An HPLC-UV method can be used to quantify the amount of the parent compound remaining and detect the appearance of new peaks that correspond to degradation products.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can provide detailed structural information, allowing you to identify degradation products and accurately measure the molar concentration of the parent compound.[9]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues with your DMSO stock solutions.

Troubleshooting Workflow for Stock Solution Issues

The following workflow provides a logical path from observing a problem to implementing a solution.

Problem 1: Physical Instability (Precipitation)

The structure of this compound contains both polar (hydroxyl, carbamoyl) and non-polar (phenyl, piperazine ring) moieties, making its solubility in DMSO sensitive to changes in the solvent environment, particularly the introduction of water.

It is crucial to understand that water absorption and freeze-thaw cycles work together to cause precipitation.[4] DMSO is an excellent solvent, often capable of creating supersaturated solutions.[5] However, this is a kinetically trapped state. The diagram below illustrates how these factors disrupt this stability.

| Potential Cause | Explanation | Preventative Solution |

| Moisture Contamination | DMSO readily absorbs atmospheric water, which reduces its solvating power for many organic compounds.[5][7][8] | Use high-purity, anhydrous DMSO from a freshly opened bottle.[1] Store DMSO in a desiccator. Minimize the time the stock vial is open to the air. |

| Repeated Freeze-Thaw Cycles | This process accelerates water absorption and provides the energy for molecules to fall out of a supersaturated solution.[4][5] | Prepare single-use aliquots immediately after making the stock solution to eliminate the need for repeated thawing of the master stock.[1][2] |

| Stock Concentration Too High | The intended concentration may exceed the compound's thermodynamic solubility limit in DMSO, especially if any water is present. | If precipitation is a recurring issue, prepare a new stock at a lower, more conservative concentration (e.g., 10 mM).[1][11] |

| Improper Thawing | Thawing a cold vial in a humid environment can cause condensation to form around the cap, which is then introduced upon opening. | Allow the vial to warm completely to room temperature before opening. |

Problem 2: Chemical Instability (Degradation)

While less common than precipitation, chemical degradation can occur, especially during long-term storage or under suboptimal conditions. The structure of this compound has two primary sites susceptible to degradation.

-

Hydrolysis: The ethylcarbamoyl group (-C(=O)NHCH₂CH₃) could be susceptible to hydrolysis, particularly if the DMSO stock has absorbed significant amounts of water and is exposed to acidic or basic impurities.[12]

-

Oxidation: The hydroxyphenyl group is a phenolic moiety, which can be susceptible to oxidation. While DMSO itself is generally stable, it can act as a mild oxidizing agent, and trace impurities or exposure to oxygen can facilitate this process.[13]

-

Piperazine Ring Degradation: Piperazine and its derivatives can undergo degradation through various pathways, including ring-opening reactions, though this often requires more extreme conditions like high heat.[14][15][16]

Preventative Measures for Chemical Degradation:

-

Use High-Purity Solvent: Start with anhydrous, high-purity DMSO to minimize catalytic impurities and water for hydrolysis.[13]

-

Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent potential photodegradation.[17]

-

Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.[10]

-

Store at -80°C: Lower temperatures slow down the kinetics of chemical reactions, prolonging the shelf-life of the compound.

Section 3: Best Practice Protocols

Following standardized protocols is essential for generating reproducible data.

Protocol 1: Preparation of a High-Quality DMSO Stock Solution

-

Preparation: Before you begin, allow the vial of this compound powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

-

Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.[1] Visually inspect the solution against a light source to confirm there are no visible particles.

-

Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes.[2][6] The volume of each aliquot should be appropriate for a single experiment.

-

Sealing and Labeling: Seal each aliquot tube tightly. Use cryo-resistant labels to clearly mark the compound name, concentration, date, and your initials.

-

Storage: Place the labeled aliquots in a freezer box and store them at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Assessing Compound Stability by HPLC-UV

This protocol provides a general method to quantify the stability of your compound in DMSO.

-

Method Development: Develop a reverse-phase HPLC method that gives a sharp, symmetrical peak for the parent compound with a stable baseline. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

-

Sample Preparation: Prepare a stock solution as described in Protocol 1. At your initial time point (T=0), dilute an aliquot of the stock solution with the mobile phase to a concentration within the linear range of your HPLC's UV detector.

-

Time-Zero Analysis: Inject the prepared sample onto the HPLC system and record the peak area of the parent compound. This will be your 100% reference value.[9]

-

Storage: Store the remaining aliquots under your desired test conditions (e.g., -20°C, 4°C, room temperature).

-

Subsequent Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot, prepare a sample in the same manner as T=0, and analyze it using the identical HPLC method.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. A significant decrease (>5-10%) in the peak area or the appearance of new peaks indicates degradation.

References

- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry and High Throughput Screening.

- BenchChem. (n.d.). A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR. BenchChem Technical Support.

- BenchChem. (n.d.). How to prevent GSK-5498A precipitation from DMSO stock. BenchChem Technical Support.

-

Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

Laflin, P., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

- BenchChem. (n.d.). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Support.

- BenchChem. (n.d.). Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. BenchChem Technical Support.

- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. White Paper.

- Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats.

- Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw.

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

-

ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Available at: [Link]

- BenchChem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6. BenchChem Technical Support.

-

Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

-

Dale, G., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Available at: [Link]

- BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Technical Support.

-

Popa-Toma, F., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO. Available at: [Link]

-

Siwinska, N., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry. Available at: [Link]

-

Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control. Available at: [Link]

-

ResearchGate. (n.d.). Summary of Degradation Rates of Piperazine and Various Diamines. Available at: [Link]

-

Eide-Haugmo, I., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. ziath.com [ziath.com]

- 5. ziath.com [ziath.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. isaacpub.org [isaacpub.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.smolecule.com [pdf.smolecule.com]

how to prevent precipitation of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in media

The technical support guide below addresses the solubility and precipitation issues associated with 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (CAS 1221792-31-9). This guide is structured for researchers requiring high-fidelity experimental conditions.

Topic: Preventing Precipitation of this compound in Cell Culture Media Document ID: TS-SOL-249-01 Last Updated: February 27, 2026

Emergency Troubleshooting: "My Compound Just Precipitated"

If you observe turbidity, crystals, or "crashing out" upon adding your stock solution to the media, stop immediately. Do not filter and proceed; dosing will be inaccurate.

Immediate Triage

| Observation | Likely Cause | Corrective Action |

| Instant Cloudiness | "Solvent Shock" : Rapid change in polarity from DMSO to aqueous media caused immediate nucleation. | Discard. You cannot re-dissolve a precipitate in media without damaging the cells or proteins. Restart using the Stepwise Dilution Protocol (Section 3). |

| Crystals after 1h | Supersaturation : The concentration exceeds the thermodynamic solubility limit (S₀) of the neutral species. | Reduce Concentration or Add Carrier . If using serum-free media, add 0.1% BSA or 10-20% HP-β-CD. |